Product packaging for Guanidine acetate(Cat. No.:CAS No. 593-87-3)

Guanidine acetate

Cat. No.: B1223963
CAS No.: 593-87-3
M. Wt: 119.12 g/mol
InChI Key: DXTIKTAIYCJTII-UHFFFAOYSA-N
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Description

Overview of Guanidine (B92328) Acetate (B1210297) (GA) in Scholarly Contexts

Guanidine acetate (GA), also known as guanidinium (B1211019) acetate, is an organic salt formed from the reaction of the strong organic base guanidine with acetic acid. atamanchemicals.comnih.gov In academic and research settings, it is recognized as a white crystalline powder. atamanchemicals.comlookchem.com The compound is valued for its distinct chemical properties, including its strong basicity and its function as a chaotropic agent, which allows it to disrupt the structure of macromolecules. atamanchemicals.com

In scholarly literature, this compound is frequently discussed in the context of biochemistry, molecular biology, and organic chemistry. lookchem.comatamanchemicals.com It serves as a versatile reagent in various laboratory procedures. atamanchemicals.com Its primary roles in research include acting as a denaturant for proteins, a tool for the extraction and purification of nucleic acids (DNA and RNA), and as an intermediate in chemical synthesis. atamanchemicals.comatamanchemicals.comontosight.ai The guanidinium cation, formed from guanidine, is stable due to resonance, which contributes to the compound's characteristic properties. purkh.com

Table 1: Chemical Properties of this compound

Property Value Reference
Chemical Formula C₃H₉N₃O₂ atamanchemicals.comnih.gov
Molecular Weight 119.12 g/mol atamanchemicals.comnih.gov
Appearance White crystalline powder atamanchemicals.comlookchem.com
Synonyms Guanidinium Acetate, Acetic Acid Guanidinium Salt atamanchemicals.com
CAS Number 593-87-3 lookchem.com
Water Solubility 10 g / 100 mL lookchem.com

Significance and Broad Research Utility of this compound

The significance of this compound in scientific research stems from its multifaceted utility across various disciplines. Its ability to denature proteins by disrupting their three-dimensional structure is a cornerstone of its application in biochemistry. lookchem.comatamanchemicals.com This property is crucial for studies on protein folding, unfolding, and stability, providing insights into protein structure and function. atamanchemicals.comatamanchemicals.com Researchers utilize GA to investigate protein aggregation, which is relevant to studies on certain diseases associated with protein misfolding. atamanchemicals.com

In molecular biology, this compound is a key component in protocols for isolating DNA and RNA. atamanchemicals.com It effectively lyses cells and denatures nucleases, protecting the nucleic acids from degradation during extraction. atamanchemicals.com Its chaotropic nature helps in breaking down cellular structures and separating nucleic acids from other cellular components. atamanchemicals.com

Beyond biochemistry, this compound serves as a valuable reagent in organic synthesis. It is used as a guanylation reagent to introduce the guanidine functional group into other molecules. atamanchemicals.com This is particularly important in the synthesis of various organic compounds, including pharmaceutical intermediates and heterocyclic compounds used in medicinal chemistry. atamanchemicals.comatamanchemicals.com Furthermore, it is a key intermediate in the industrial synthesis of creatine (B1669601). atamanchemicals.com In the field of materials science, GA has been explored as a component in the synthesis of new materials and as an interface modifier in the development of perovskite solar cells. lookchem.comacs.orgresearchgate.net

Table 2: Key Research Applications of this compound

Application Area Specific Use Reference
Biochemistry Protein denaturation and solubilization lookchem.comatamanchemicals.com
Protein folding/unfolding studies atamanchemicals.com
Enzyme inhibition studies atamanchemicals.com
Molecular Biology DNA and RNA extraction and purification atamanchemicals.com
Nucleic acid denaturation and hybridization atamanchemicals.com
Organic Synthesis Guanylation reagent atamanchemicals.com
Intermediate for pharmaceuticals and creatine atamanchemicals.comatamanchemicals.com
Synthesis of heterocyclic compounds atamanchemicals.com
Materials Science Synthesis of new materials lookchem.com
Interface engineering in perovskite solar cells acs.orgresearchgate.net
Pharmacology Drug stability and formulation studies atamanchemicals.com

Historical Context of this compound in Chemical and Biological Studies

The study of guanidine compounds dates back to 1861 with the discovery of the parent molecule, guanidine (CH₅N₃). purkh.com Guanidine itself was identified as a naturally occurring compound, found in various plants and as a product of protein metabolism in animals. purkh.comdrugbank.com The unique properties of the guanidinium group, particularly its strong basicity and ability to form stable salts, quickly made its derivatives, including this compound, subjects of chemical investigation.

In biological studies, the broader family of guanidino compounds gained prominence with research into their metabolic roles. A significant milestone was the elucidation of the creatine biosynthesis pathway, where guanidinoacetic acid (GAA), a closely related compound, was identified as the direct precursor to creatine. nih.govnih.govfrontiersin.org This pathway involves the transfer of an amidino group from arginine to glycine (B1666218) to form GAA, which is then methylated to produce creatine. frontiersin.orgresearchgate.net Early studies, such as one from 1919 investigating the oxidation of creatine with mercuric acetate, highlight the long-standing interest in the chemistry of guanidine-related molecules in biological systems. acs.org The use of guanidinoacetic acid in nutritional and clinical studies began as early as the 1950s, demonstrating its recognized role in energy metabolism. nih.gov Over time, the synthetic salt, this compound, was adopted in laboratories for its utility as a reliable reagent for mimicking and studying the effects of high concentrations of guanidinium ions found in certain biological and pathological states, and for its chaotropic properties in biochemical protocols. atamanchemicals.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H9N3O2 B1223963 Guanidine acetate CAS No. 593-87-3

Properties

IUPAC Name

acetic acid;guanidine
Source PubChem
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InChI

InChI=1S/C2H4O2.CH5N3/c1-2(3)4;2-1(3)4/h1H3,(H,3,4);(H5,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXTIKTAIYCJTII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C(=N)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060479
Record name Guanidine, monoacetate
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

593-87-3
Record name Guanidinium acetate
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Record name Guanidine, acetate (1:1)
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Record name Guanidine, acetate (1:1)
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Record name Guanidine, monoacetate
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Record name Guanidinium acetate
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Synthesis and Derivatization Methodologies of Guanidine Acetate

Chemical Synthesis Pathways for Guanidine (B92328) Acetate (B1210297)

The production of guanidine acetate is a direct acid-base reaction that can be adapted for various scales of production. Current time information in Bangalore, IN.

The principal method for synthesizing this compound involves the reaction of guanidine with either acetic acid or acetic anhydride (B1165640). Current time information in Bangalore, IN. This process is a straightforward neutralization reaction. When free guanidine, a strong base, is combined with acetic acid, it accepts a proton to form the guanidinium (B1211019) cation, which then pairs with the acetate anion. acs.orgrsc.org

The reaction can also be performed using guanidine salts, such as guanidine hydrochloride, as the starting material. In this case, the guanidine hydrochloride must first be neutralized by a strong base, like sodium hydroxide (B78521), to liberate the free guanidine. This free guanidine is then reacted with acetic acid to produce this compound. Current time information in Bangalore, IN. Alternatively, acetic anhydride can serve as the acylating agent to form the acetate salt. Current time information in Bangalore, IN. The use of acetic anhydride, particularly under more forceful conditions like refluxing, can lead to further reactions, such as the formation of diacetylguanidine or even cyclization into triazine derivatives. nih.gov

The synthesis of this compound is scalable and can be performed on both a laboratory and industrial level. Current time information in Bangalore, IN. For laboratory-scale preparations, the reaction is typically carried out in standard glassware, mixing the raw materials in a suitable solvent. Current time information in Bangalore, IN.

For industrial-scale production, the process is adapted for larger volumes and efficiency. This may involve the use of large reaction vessels or autoclaves, especially when reactions need to be carried out under pressure and at elevated temperatures, a method suggested for the large-scale production of similar salts like guanidine nitrate (B79036). irb.hrsioc-journal.cn The goal on an industrial scale is to optimize yield and purity while ensuring cost-effectiveness and managing environmental factors, such as the treatment of any waste products. irb.hr

ScaleStarting MaterialsTypical ReactionKey Considerations
LaboratoryGuanidine or Guanidine Hydrochloride, Acetic Acid/Acetic AnhydrideNeutralization in a flask with a suitable solvent.Purity of reagents, precise measurement, reaction monitoring.
IndustrialGuanidine or Guanidine Salts, Acetic AcidLarge-volume reaction in autoclaves or industrial reactors. irb.hrsioc-journal.cnCost of raw materials, process efficiency, waste management, safety. irb.hr

Synthesis of this compound Derivatives and Related Compounds

The guanidine functional group is a key structural motif in many natural products and pharmaceuticals, driving the development of diverse synthetic methodologies for its derivatives.

The synthesis of substituted guanidines often involves the reaction of amines with a guanylating agent, such as a cyanamide (B42294) derivative. google.com This method can be used to produce N,N'-disubstituted guanidines by reacting an appropriate amine with a cyanamide, either through fusion or in a boiling solvent. google.com

Acetylation of guanidine salts is another key method for derivatization. The reaction of this compound with acetic anhydride can yield different products depending on the conditions. nih.gov Mild conditions may result in monoacetyl or diacetylguanidine, while more vigorous conditions can lead to the formation of substituted 1,3,5-triazines. nih.govresearchgate.net The degree of alkyl substitution on the starting guanidine also influences the reaction's outcome; monoalkylguanidines tend to form diacetyl derivatives, whereas N,N-dialkylguanidines can yield acetamido-1,3,5-triazines when reacted with acetic anhydride. researchgate.netcdnsciencepub.com

Starting GuanidineReagentConditionsPrimary ProductReference
This compoundAcetic AnhydrideMild (e.g., 100°C)Diacetylguanidine nih.gov
This compoundAcetic AnhydrideReflux2,4-Diacetamido-6-methyl-1,3,5-triazine nih.gov
Monoalkylthis compoundAcetic Anhydride-Diacetyl derivatives researchgate.net
N,N-Dialkylthis compoundAcetic Anhydride-Acetamido-1,3,5-triazines researchgate.net

Cascade reactions, where multiple bonds are formed in a single sequence, provide an efficient route to complex cyclic guanidines. One notable method is the cascade [3+2] cycloaddition between organo-cyanamides and α-haloamides. acs.orgorganic-chemistry.org This reaction proceeds under mild conditions to create N2-unprotected five-membered cyclic guanidines in high yields (up to 99%). acs.orgorganic-chemistry.orgnih.gov The process involves a tandem addition and intramolecular SN2 cyclization. organic-chemistry.org

Other cycloaddition strategies have also been developed. For instance, [4+2]-cycloaddition reactions involving guanidine-substituted dienes can generate complex cyclic and spirocyclic guanidines. researchgate.net Furthermore, sequential 1,3-dipolar cycloaddition followed by guanylation has been used to construct symmetrical pentacyclic guanidine systems. researchgate.net These advanced synthetic routes are valuable for creating the core structures of natural products. rsc.org

Transition metal catalysis offers powerful and efficient methods for synthesizing guanidine derivatives. rsc.orgsioc-journal.cn Silver-catalyzed reactions are particularly noteworthy. An efficient protocol for synthesizing cyclic sulfonyl guanidines with an exocyclic double bond utilizes silver acetate as a catalyst in the presence of acetic acid. nih.gov The reaction proceeds through the intramolecular hydroamination of an intermediate propargyl guanidine. nih.gov

Silver catalysis is also effective in the intramolecular hydroamination of N-allylguanidines to produce substituted five-membered cyclic guanidines. acs.orgresearchgate.net In some cases, silver acetate was found to be a necessary component for the transformation to occur. nih.gov Beyond silver, other transition metals like palladium and copper are used. Palladium catalysts are employed in alkene carboamination reactions to create cyclic guanidines, while copper catalysts facilitate the three-component synthesis of trisubstituted N-aryl guanidines. organic-chemistry.orgumich.edu Lewis acid catalysts can also be used to enhance the reactivity of cyanamides in the synthesis of substituted guanidines. google.com

Synthesis of Polymeric Guanidine Compounds

The synthesis of polymers containing guanidine moieties, known as polyguanidines, can be achieved through various polymerization techniques. These methods often involve the condensation or addition reactions of guanidine salts or derivatives with other monomers.

One common method is the polycondensation of a guanidine salt, such as guanidine hydrochloride, with a diamine. wipo.intgoogle.com This reaction is typically performed by heating the reactants in the presence of an organic acid catalyst, like citric acid. google.com The process often involves a step-wise increase in temperature to control the polymerization and achieve a high molecular weight. For instance, a typical heating profile might start at 120-130°C, increase to 150-160°C, and finish at 170-180°C over several hours. wipo.intgoogle.com This approach allows for the synthesis of polyguanidines that can be used in applications such as water treatment and as disinfecting agents. wipo.int A variation of this involves the condensation polymerization of hexamethylene diamine and guanidine hydrochloride, which can be further crosslinked with agents like epichlorohydrin (B41342) to enhance charge density and antimicrobial activity. researchgate.net

Another significant approach is the polyaddition reaction of biscarbodiimides with diamines. nih.gov This method provides facile access to chiral polyguanidines under ambient, catalyst-free conditions when optically active diamines are used. The reaction between species like 1,4-phenylenebis(arylcarbodiimide)s and chiral diamines proceeds readily, allowing for the creation of polymers with specific structural and optical properties. nih.gov

Block copolymers containing polyguanidine segments have also been synthesized. For example, diblock copolymers such as PEG-b-P(Gu) (poly(ethylene glycol)-block-poly(guanidine)) can be prepared, which self-assemble into nanostructures. nih.gov These polymeric nanoinhibitors have been investigated for their ability to interact with biological targets. nih.gov

Polymerization MethodKey ReactantsConditions/CatalystsResulting Polymer TypeReference
PolycondensationGuanidine Salt (e.g., Guanidine HCl), Diamine (e.g., Hexamethylene diamine)Step-wise heating (120-180°C), Organic Acid (e.g., Citric Acid)Linear or Branched Polyguanidines (e.g., PHMG) wipo.intgoogle.comresearchgate.net
PolyadditionBiscarbodiimides, Chiral DiaminesAmbient temperature, Catalyst-freeOptically Active Chiral Polyguanidines nih.gov
Controlled PolymerizationGuanidine-containing monomers, Initiators (e.g., PEG-based)Self-assembly conditionsBlock Copolymers (e.g., PEG-b-P(Gu)) nih.gov

Derivatization of Guanidine via Thiourea (B124793) Intermediates

The synthesis of guanidine derivatives frequently employs thiourea as a versatile starting material. This approach relies on the conversion of the thiourea functional group into a guanidine moiety through various chemical transformations, often involving an S-alkylisothiourea or a carbodiimide (B86325) intermediate. researchgate.netresearchgate.net

A classical and widely used method involves the S-alkylation of thiourea to form an isothiourea salt, which then serves as a guanylating agent. For instance, thiourea can be reacted with an alkyl halide like ethyl bromide to produce S-ethylthiourea hydrobromide. patsnap.comgoogle.com This intermediate can subsequently react with an amine, such as glycine (B1666218), in the presence of a base to yield the corresponding guanidine derivative, in this case, guanidinoacetic acid. patsnap.comgoogle.com Similarly, N,N'-diprotected-S-methylisothiourea, derived from thiourea, is a common reagent that reacts with amines to form protected guanidines. researchgate.netrsc.org

Another pathway proceeds through the oxidation of thioureas. Thiourea oxides, such as thiourea dioxide, are used to synthesize guanidines and guanidinic acids by reacting them with amines or amino acids in alkaline solutions. innopraxis.com The mechanism is believed to involve the formation of a carbodiimide intermediate, which results from the elimination of the oxidized sulfur group and is then attacked by the amine. researchgate.netinnopraxis.com

These methods are foundational in synthetic chemistry for constructing the guanidine core and are adaptable for creating a wide array of substituted guanidines. researchgate.netrsc.org

Starting MaterialKey IntermediateGuanylation ReactionExample ProductReference
ThioureaS-Alkylisothiourea Salt (e.g., S-ethylthiourea hydrobromide)Reaction of intermediate with an amine (e.g., glycine)Guanidinoacetic Acid patsnap.comgoogle.com
Thiourea DioxideCarbodiimide (proposed)Reaction with amines or amino acids in alkaline solutionSubstituted Guanidines innopraxis.com
N,N'-diprotected-thioureaN,N'-diprotected-S-methylisothioureaReaction of intermediate with an amine (e.g., ethanolamine)Protected Guanidines researchgate.netrsc.org

Enzymatic and Biocatalytic Synthesis of this compound

This compound, more commonly known in biological contexts as guanidinoacetic acid (GAA), is naturally synthesized in vertebrates through a specific enzymatic reaction. researchgate.netresearchgate.net This biocatalytic process is a key step in the biosynthesis of creatine (B1669601). oup.comcambridge.org

The primary enzyme responsible for GAA synthesis is L-arginine:glycine amidinotransferase (AGAT; EC 2.1.4.1). researchgate.netcambridge.orguniprot.org This enzyme catalyzes the transfer of an amidino group from the amino acid L-arginine to the amino group of glycine. oup.comcambridge.org The reaction yields two products: guanidinoacetate and L-ornithine. uniprot.org The AGAT-catalyzed reaction is considered the rate-limiting step in creatine biosynthesis. oup.com

In mammals, AGAT activity is predominantly located in the kidneys and pancreas. researchgate.netcambridge.org After its synthesis, GAA is transported primarily to the liver, where it is subsequently methylated by another enzyme, guanidinoacetate N-methyltransferase (GAMT), to form creatine. researchgate.netoup.com

Amidinotransferases are a class of enzymes that catalyze the transfer of an amidino group from a donor to an acceptor molecule. nih.gov While AGAT specifically uses glycine as the acceptor to form GAA, other amidinotransferases can act on different acceptor substrates, such as beta-alanine (B559535) and taurine, to produce their corresponding guanidine derivatives. uniprot.org

EnzymeEC NumberSubstratesProductsPrimary Location of SynthesisReference
L-arginine:glycine amidinotransferase (AGAT)2.1.4.1L-arginine, GlycineGuanidinoacetate (GAA), L-ornithineKidney, Pancreas researchgate.netoup.comcambridge.orguniprot.org

Molecular and Supramolecular Interactions of Guanidine Acetate

Hydrogen Bonding Networks Involving Guanidinium (B1211019) Ions

The guanidinium cation is a versatile hydrogen bond donor, capable of forming extensive networks. ajol.infonih.gov This ability is central to its role in both biological systems and crystal engineering. ajol.inforsc.org The planar, Y-shaped geometry of the guanidinium group directs hydrogen bonding, and its high pKa ensures it remains protonated over a broad pH range. rsc.org

A defining feature of guanidinium salts, including guanidine (B92328) acetate (B1210297), is the formation of strong intermolecular N-H...O hydrogen bonds. In the solid state, the guanidinium cation and the acetate anion are linked through these interactions. ajol.infoacs.org Specifically, the guanidinium moiety can form bidentate hydrogen bonds with the carboxylate group of the acetate. acs.orgcolostate.edu This interaction is not limited to a simple ion pair; it often extends into two-dimensional hydrogen-bonded networks, which can also incorporate solvent molecules like water. acs.org In such networks, every donor and acceptor site on both the guanidinium and acetate ions can be fully engaged in hydrogen bonding. acs.org The strength of these hydrogen bonds is enhanced by the negative charge on the carboxylate group. rsc.org

In a study of guanidinium trichloroacetate (B1195264), it was observed that the intermolecular interaction between the guanidinium cation and the trichloroacetate anion occurs via N-H...O hydrogen bonds. ajol.info Density Functional Theory (DFT) calculations confirmed the presence of these bonds, as evidenced by specific O-H and N-H bond lengths. ajol.info

The propensity of the guanidinium cation to form robust hydrogen-bonding networks is a valuable tool in crystal engineering, particularly in the design of acentric (non-centrosymmetric) materials. ajol.infoijsrset.comacs.org Acentric materials are of significant interest for their potential applications in nonlinear optics (NLO). ajol.info The hydrogen bonding network is considered a remarkable method for designing such materials. ajol.info

By forming salts with various anions, guanidinium can direct the crystal packing in a way that avoids a center of symmetry. For example, guanidinium p-nitrobenzenesulfonate and p-hydroxybenzenesulfonate crystallize in acentric space groups. dtic.mil The hydrogen bonding between the guanidinium cations and the sulfonate anions creates sheets, and the charged layers of guanidinium ions effectively screen the dipolar forces between the anions, which would otherwise tend to align in a centrosymmetric fashion. dtic.mil This strategy of using hydrogen bonds to control crystal packing has been successfully employed to create new acentric materials with potential NLO properties. researchgate.net

Interactions with Biomolecules

The guanidinium group, found in the side chain of the amino acid arginine, plays a critical role in biological systems through its interactions with various biomolecules. rsc.org Guanidine acetate serves as a model system for studying these biologically relevant interactions.

The interaction between the guanidinium cation and carboxylate anions is a fundamental recognition motif in nature. colostate.edu Guanidinium forms strong, hydrogen-bonded ion pairs with carboxylates, such as the acetate ion. colostate.edu The association constant for the guanidinium acetate ion pair in water is significantly higher than for neutral hydrogen-bonding systems, a stability attributed to the additional long-range electrostatic interactions. colostate.edu However, simple ion pairing is often not sufficient for strong binding in competitive aqueous solvents. colostate.edursc.org More complex receptors often incorporate additional hydrogen bond donors to enhance binding affinity. rsc.orgsci-hub.se

The guanidinium group also interacts with phosphate (B84403) groups, which is crucial for the binding of proteins to phosphorylated molecules and nucleic acids. rsc.orgresearchgate.net The interaction involves both electrostatic attraction and the formation of bidentate hydrogen bonds. researchgate.net this compound can also act as a ligand for metal ions, forming complexes, a property that has applications in various chemical and biochemical contexts. atamanchemicals.comsemanticscholar.org The ability of guanidines to coordinate with transition metals has led to their use in catalysis. semanticscholar.org

Interacting MoietyType of InteractionSignificance
Carboxylates Hydrogen Bonding, Ion PairingModel for arginine-aspartate/glutamate interactions in proteins. colostate.edunih.gov
Phosphates Hydrogen Bonding, Electrostatic AttractionCrucial for protein-nucleic acid and protein-phosphoprotein binding. rsc.orgresearchgate.net
Metal Ions Coordination Complex FormationApplications in catalysis and biochemistry. atamanchemicals.comsemanticscholar.org

The cationic nature of the guanidinium group drives its interaction with negatively charged polymers and surfaces. This is particularly relevant in the context of antimicrobial polymers. rsc.org Polymers functionalized with guanidinium groups exhibit antimicrobial activity due to non-specific electrostatic interactions with the negatively charged components of bacterial cell membranes, such as phosphate groups in phospholipids. rsc.org This interaction disrupts the membrane and leads to cell death. rsc.org

Guanidine-containing polymers have also been incorporated into silica-based particles for applications like drug delivery and the removal of substances like bilirubin (B190676) from solutions. researchgate.net The electrostatic interactions between the cationic guanidinium polymers and the target molecules are key to these functions. researchgate.net In enhanced oil recovery, the interaction between cationic groups and negatively charged rock surfaces and crude oil, which includes hydrogen bonding and electrostatic interactions, is also being explored. mdpi.com

Computational Studies and Molecular Dynamics Simulations

Computational methods, including Density Functional Theory (DFT) and molecular dynamics (MD) simulations, have been instrumental in understanding the interactions of this compound. atamanchemicals.comajol.info These studies provide insights into the structure, stability, and dynamics of guanidinium-containing systems at the molecular level.

MD simulations have been used to calculate the potential of mean force for the association of guanidinium and acetate ions in water, providing a detailed picture of their interaction, including the identification of contact and solvent-separated ion pairs. aip.orgdntb.gov.ua These simulations have highlighted the importance of accurately treating long-range electrostatic interactions for realistic results. aip.org DFT calculations have been employed to analyze the geometry and vibrational frequencies of guanidinium complexes, confirming the presence and nature of intermolecular hydrogen bonds. ajol.info

Computational studies have also been used to model the interaction of the guanidinium group with biomolecular residues, such as the arginine-aspartate ion pair, providing insights into the preferred geometries of these interactions in proteins. nih.gov Furthermore, simulations are used to study the role of guanidinium as a denaturant, investigating the unfolding and refolding dynamics of proteins and other biomolecular systems. atamanchemicals.com

Applications of Guanidine Acetate in Biochemical and Molecular Biology Research

Protein Studies

Guanidine (B92328) acetate (B1210297) plays a significant role in several aspects of protein research, primarily due to the potent denaturing ability of the guanidinium (B1211019) ion.

Protein Denaturation and Unfolding Kinetics

Guanidine acetate is a powerful chaotropic agent used to induce the denaturation and unfolding of proteins. This process is crucial for studying protein stability, folding pathways, and the forces that maintain their three-dimensional structures. The guanidinium ion disrupts the non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the native conformation of a protein, leading to its unfolding into a random coil.

The effect of guanidinium salts on proteins is influenced by the nature of the counter-ion. A comparative study on bovine serum albumin demonstrated that while guanidine hydrochloride leads to strong preferential binding of the salt to the protein, and guanidine sulfate (B86663) results in preferential hydration (stabilization), this compound shows an intermediate behavior. nih.gov This suggests that the acetate ion modulates the denaturing capacity of the guanidinium ion.

The mechanism of denaturation by guanidinium ions is thought to involve direct binding to the protein surface, which disrupts the hydration layer and facilitates the penetration of water and denaturant molecules into the protein's hydrophobic core. nih.gov This leads to the loss of the protein's secondary and tertiary structures.

While specific kinetic data for this compound is not extensively documented in readily available literature, studies on the closely related guanidine hydrochloride provide insights into the unfolding process. The rate of unfolding is dependent on the concentration of the guanidinium salt, with higher concentrations leading to faster unfolding kinetics.

Table 1: Comparative Effects of Guanidinium Salts on Bovine Serum Albumin Stability nih.gov

Guanidinium SaltEffect on ProteinPreferential Interaction
Guanidine SulfateStabilizingPreferential Hydration
This compoundIntermediateIntermediate
Guanidine HydrochlorideDenaturingPreferential Salt Binding

Protein Refolding and Renaturation Studies

Following denaturation with this compound, researchers can study the process of protein refolding. By removing the denaturant, typically through methods like dialysis or rapid dilution, the unfolded polypeptide chain is allowed to refold into its native, biologically active conformation. nih.gov This is a critical technique for understanding the intrinsic information encoded in a protein's amino acid sequence that directs its folding.

The efficiency of refolding can be influenced by various factors, including the concentration of this compound used for denaturation, the method of its removal, and the presence of additives in the refolding buffer that can assist in the process. plos.org While high concentrations of this compound can effectively denature proteins, a gradual removal is often necessary to prevent protein aggregation, which is a common competing reaction during refolding. nih.gov

Studies involving guanidine hydrochloride have shown that a denaturation/refolding protocol can be an effective strategy for obtaining soluble protein samples from insoluble inclusion bodies, with a success rate of 58% for small proteins in one study. nih.govresearchgate.net

Protein Solubilization and Extraction

This compound is utilized for the solubilization and extraction of proteins, particularly those that are difficult to isolate due to their presence in insoluble aggregates known as inclusion bodies. Inclusion bodies often form when recombinant proteins are overexpressed in bacterial systems. cam.ac.uk

The strong denaturing properties of this compound disrupt the non-covalent interactions holding the protein aggregates together, allowing the individual protein molecules to be solubilized. This is a crucial first step in the recovery of active recombinant proteins from inclusion bodies. Protocols for solubilizing inclusion bodies often involve incubation with solutions containing high concentrations of guanidine salts (e.g., 6 M guanidine hydrochloride) along with reducing agents to break any incorrect disulfide bonds. cam.ac.uknih.gov

Table 2: General Protocol for Solubilization of Inclusion Bodies using Guanidine Salts

StepProcedurePurpose
1Isolate and wash inclusion bodiesTo remove cellular contaminants.
2Resuspend in solubilization buffer (e.g., containing 6 M Guanidine Hydrochloride, buffer, and a reducing agent like DTT)To denature and solubilize the aggregated protein.
3Incubate with agitationTo ensure complete solubilization.
4Centrifuge to remove insoluble debrisTo obtain a clear solution of the denatured protein.

Studies on Protein Aggregation, especially in Neurodegenerative Disorders

The study of protein aggregation is critical for understanding a range of human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, which are characterized by the accumulation of misfolded protein aggregates. nih.gov this compound can be used as a tool in this research by inducing the partial unfolding of proteins, which is often a prerequisite for aggregation and fibril formation. nih.gov

By carefully controlling the concentration of this compound, researchers can populate partially unfolded states of proteins and study their propensity to aggregate. For instance, studies with guanidine hydrochloride have shown that moderate concentrations can accelerate the formation of amyloid fibrils from proteins like lysozyme (B549824), while very high concentrations can dissolve pre-formed fibrils. nih.gov This allows for the investigation of the kinetics of fibril formation and the screening of potential inhibitors of this process. nih.govfrontiersin.org

Enzyme Stabilization and Biocatalysis

Interestingly, while this compound is a denaturant, it can be employed in strategies for enzyme stabilization. This often involves a process of controlled denaturation followed by refolding, which can sometimes lead to a more stable enzymatic preparation. The principle behind this is that the denaturation process can help to remove misfolded or aggregated enzyme molecules, and the subsequent refolding can lead to a more homogeneous and stable population of active enzymes.

Additionally, the process of guanidination, which involves the chemical modification of lysine (B10760008) residues to homoarginine, has been shown to increase the stability of several globular proteins. nih.govresearchgate.net This increased stability is attributed to the properties of the arginine side chain, which has a shorter hydrophobic arm and a larger hydrophilic group compared to lysine. nih.govresearchgate.net

Nucleic Acid Research

Guanidine salts, including this compound, are fundamental reagents in nucleic acid research, primarily for their ability to denature proteins and disrupt cellular structures, which is essential for the isolation and purification of DNA and RNA.

This compound is a component of lysis buffers used in many commercial kits for RNA and DNA extraction. Its role is to denature proteins, including potent nucleases (RNases and DNases) that would otherwise degrade the nucleic acids upon cell lysis. This protective effect is crucial for obtaining high-quality, intact nucleic acids for downstream applications such as PCR, sequencing, and hybridization. scispace.com

Furthermore, this compound can be used in hybridization experiments, where it facilitates the denaturation of double-stranded nucleic acids, allowing for the annealing of probes to their target sequences. The chaotropic properties of the guanidinium ion lower the melting temperature (Tm) of the DNA duplex, enabling hybridization to occur at lower temperatures. researchgate.net

Table 3: Role of this compound in Nucleic Acid Extraction

Step in ExtractionRole of this compound
Cell LysisDisrupts cell membranes and organelles.
Nuclease InactivationDenatures RNases and DNases, protecting nucleic acids from degradation.
Protein RemovalDenatures and precipitates proteins, facilitating their separation from nucleic acids.
Nucleic Acid BindingIn some protocols, it promotes the binding of nucleic acids to silica (B1680970) membranes.

DNA and RNA Extraction and Purification Protocols

This compound, along with other guanidinium salts like guanidine thiocyanate (B1210189) and guanidine hydrochloride, is a cornerstone of modern nucleic acid extraction and purification protocols. nih.gov Its primary function is to act as a potent chaotropic agent, efficiently lysing cells and denaturing proteins, including resilient enzymes such as ribonucleases (RNases) that rapidly degrade RNA. bu.edurapidlabs.co.uksigmaaldrich.com

The process typically involves homogenizing cells or tissues in a denaturing solution containing a high concentration of a guanidinium salt. scispace.com This solution disrupts cellular membranes and organelles, releasing the cellular contents, including nucleic acids and proteins. The strong denaturing environment inactivates nucleases, preserving the integrity of the DNA and RNA. sigmaaldrich.commdpi.com

In the widely used single-step RNA isolation method, a solution containing guanidinium thiocyanate, sodium acetate, phenol, and chloroform (B151607) is employed. bu.edunih.gov Following homogenization and centrifugation, this mixture separates into distinct phases. Under acidic conditions, total RNA remains exclusively in the upper aqueous phase, while DNA and denatured proteins are partitioned to the interphase and the lower organic phase. bu.eduresearchgate.net The RNA is then typically precipitated from the aqueous phase using isopropanol. scispace.comresearchgate.net

Many commercial kits for DNA and RNA purification utilize guanidinium salts in their lysis and binding buffers. These kits often employ a solid-phase extraction method, where the lysate is passed through a silica membrane in the presence of the chaotropic agent. protocols.io The guanidinium salt facilitates the binding of nucleic acids to the silica surface while proteins and other contaminants are washed away. The purified nucleic acids are then eluted in a low-salt buffer. nih.gov

The components of a typical guanidine-based lysis buffer are detailed in the table below.

ComponentTypical ConcentrationFunction
Guanidine Salt (e.g., Guanidine Thiocyanate)4 MLyses cells, denatures proteins, inactivates RNases. scispace.com
Sodium Acetate2 M (pH 4)Aids in the separation of RNA from DNA. bu.eduscispace.com
Detergent (e.g., N-lauroylsarcosine)0.5% (w/v)Assists in cell lysis and protein denaturation. bu.eduscispace.com
Reducing Agent (e.g., 2-mercaptoethanol)0.1 MReduces disulfide bonds in proteins, aiding denaturation. bu.edu

Nucleic Acid Denaturation Studies

The ability of this compound to disrupt the hydrogen bonds that hold the two strands of a DNA double helix together, or that maintain the complex secondary and tertiary structures of RNA, makes it a valuable tool for studying nucleic acid denaturation. By systematically varying the concentration of this compound, researchers can induce the controlled unfolding of nucleic acids and monitor the process using techniques like UV-spectroscopy or fluorescence spectroscopy. researchgate.net

These studies provide insights into the thermodynamic stability of nucleic acid structures. For instance, researchers can determine the melting temperature (Tm), the temperature at which half of the double-stranded DNA has dissociated into single strands, under different concentrations of the denaturant. This information is crucial for understanding the forces that stabilize nucleic acid structures and how these forces are influenced by the chemical environment. The denaturing properties of guanidinium salts are also utilized to investigate the stability of non-canonical DNA structures and the effects of mutations or ligand binding on nucleic acid stability.

RNA Folding Kinetics and Thermodynamics

Understanding how RNA molecules fold into their intricate three-dimensional structures is essential for elucidating their biological functions. This compound can be used as a chemical denaturant to study the kinetics and thermodynamics of RNA folding. nih.gov By first completely denaturing an RNA molecule with a high concentration of this compound and then rapidly diluting the denaturant, researchers can initiate the folding process and monitor it over time. nih.gov

This approach allows for the determination of folding rates and the identification of folding intermediates. nih.gov Thermodynamic parameters, such as the change in free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) associated with folding, can also be derived from denaturation curves generated by titrating the RNA with this compound. youtube.com These studies have revealed that RNA folding is a complex process that can proceed through multiple pathways and involve transient, partially folded states. nih.govyoutube.com The insights gained from these experiments are critical for predicting RNA structure from its sequence and for understanding how RNA molecules achieve their functional conformations. nih.gov

RNA/DNA Hybridization Experiments

This compound can be employed in RNA/DNA hybridization experiments, such as Northern and Southern blotting, although other guanidinium salts like guanidine thiocyanate are more commonly referenced in this context. scilit.com In these techniques, the denaturing properties of guanidinium salts are used to ensure that the nucleic acids (RNA or DNA) are in a single-stranded state, which is necessary for them to bind to a complementary probe. scilit.com

By including this compound in the hybridization buffer, researchers can control the stringency of the hybridization reaction. Higher concentrations of the denaturant will favor the dissociation of mismatched hybrids, thereby increasing the specificity of the probe binding. Guanidinium salts can also enhance the rate of hybridization. scilit.com The ability to modulate hybridization conditions is critical for accurately detecting specific nucleic acid sequences in a complex mixture.

Use in Polyacrylamide Gel Electrophoresis for Nucleic Acid Separation

Polyacrylamide gel electrophoresis (PAGE) is a high-resolution technique used to separate nucleic acids based on their size. youtube.com For some applications, it is necessary to separate nucleic acids under denaturing conditions to prevent the formation of secondary structures that can affect their migration through the gel. While urea (B33335) is the most common denaturant used in PAGE for nucleic acids, guanidine-containing compounds can also be utilized for this purpose. youtube.comnih.gov

By including this compound in the polyacrylamide gel and the running buffer, a denaturing environment is maintained throughout the electrophoresis run. This ensures that the nucleic acids migrate through the gel as linear molecules, and their separation is based solely on their length. This is particularly important for applications such as oligonucleotide purity analysis, RNA structural probing, and sequencing gel analysis.

Role in Phylogenetic Analysis by Nucleic Acid Sample Preparation

Phylogenetic analysis, which aims to understand the evolutionary relationships between organisms, relies heavily on the comparison of nucleic acid sequences. Obtaining high-quality DNA and RNA from diverse and often remote sources is a critical first step. This compound and other guanidinium salts play a vital role in the preparation of nucleic acid samples for phylogenetic studies, particularly in the context of sample preservation in the field.

Lysis buffers containing guanidinium salts can be used to collect and store biological samples at ambient temperature for extended periods without significant degradation of the nucleic acids. The ability of these buffers to inactivate nucleases is crucial for preserving the genetic material until it can be transported to a laboratory for extraction and analysis. This has revolutionized the collection of samples for molecular ecology and evolutionary biology, enabling researchers to obtain genetic data from a much wider range of organisms and environments.

Cellular and Tissue Processing

This compound is also utilized in the initial stages of biological sample processing, specifically for the disruption of cells and tissues to facilitate the extraction of molecular components. Its strong denaturing properties make it effective for both cell lysis and tissue homogenization. sigmaaldrich.com

In cellular processing, this compound-containing solutions are used to break open cell membranes and release the intracellular contents. mit.edu This is a fundamental step in many protocols for the purification of proteins, DNA, and RNA. nih.gov For tissue processing, this compound aids in the mechanical breakdown of the extracellular matrix and the disruption of cellular structures within the tissue. nih.gov This ensures that all cells within the tissue sample are effectively lysed, leading to a higher yield of the target biomolecules. The inactivation of degradative enzymes during this process is also a key advantage. nih.gov The ability of guanidinium-based reagents to facilitate the delivery of molecules into cells is also an area of research. researchgate.net

The following table summarizes the key applications of this compound in cellular and tissue processing.

ApplicationDescription
Cell LysisDisrupts cell membranes to release intracellular components for downstream analysis. nih.gov
Tissue HomogenizationFacilitates the mechanical breakdown of tissues to ensure efficient lysis of all cells. nih.gov
Enzyme InactivationDenatures and inactivates degradative enzymes like nucleases and proteases upon sample collection. sigmaaldrich.comnih.gov

Cell Lysis Procedures for Release of Cellular Contents

This compound is utilized in cell lysis procedures due to its potent chaotropic properties. wikipedia.org As a chaotropic agent, it disrupts the hydrogen bonding network between water molecules, which in turn destabilizes macromolecules like proteins and nucleic acids. wikipedia.orgresearchgate.net This action is fundamental to breaking down cellular structures to release intracellular contents for downstream analysis. The guanidinium ion effectively denatures proteins, including critical enzymes such as DNases and RNases, by disrupting their secondary and tertiary structures. magen-tec.commagen-tec.com This immediate inactivation of degradative enzymes is crucial for preserving the integrity of DNA and RNA during extraction protocols. google.com

The mechanism involves weakening hydrophobic effects and interfering with non-covalent forces that maintain the native conformation of proteins and the integrity of lipid membranes. wikipedia.orgstackexchange.com By disrupting these interactions, this compound facilitates the solubilization of cellular components, making it a key ingredient in many lysis buffers designed for nucleic acid and protein extraction. opsdiagnostics.com Lysis buffers containing guanidine salts are particularly effective for a wide range of cell types, including cultured mammalian cells. opsdiagnostics.com

Tissue Homogenization for Biomolecule Extraction

In the context of tissue analysis, this compound plays a vital role in homogenization, a process required to break down the complex architecture of tissues to extract biomolecules. Tissues are structurally more complex than cell suspensions, containing an extracellular matrix and various cell types, which necessitates harsh disruption methods. This compound contributes significantly to this process by denaturing proteins within the tissue and inactivating endogenous enzymes that could degrade target molecules like RNA and DNA. nih.govmagen-tec.com

Its application is crucial in protocols aiming to isolate high-quality nucleic acids from tissue samples, where the rapid inactivation of ubiquitous RNases is paramount for preventing RNA degradation. nih.govmagen-tec.com The use of guanidine-based solutions ensures that upon homogenization, the released biomolecules are stabilized and protected from enzymatic activity. google.comnih.gov This makes this compound a common component in homogenization buffers for various tissues, facilitating the release and subsequent purification of intact biomolecules for molecular studies. nih.gov

Applications in Cell Culture for Solubilization of Cellular Components

Within cell culture applications, this compound is employed for the effective solubilization of cellular components post-harvest. After separating cells from the culture medium, researchers use lysis buffers containing this compound to break open the cells and dissolve their internal contents. Its strong denaturing capability is particularly useful for solubilizing proteins that may be part of large complexes or aggregates, or those located within cellular membranes. nih.gov

By disrupting protein structures and cellular membranes, this compound ensures that a comprehensive profile of cellular proteins and nucleic acids is released into the lysate. nih.gov This complete solubilization is essential for accurate downstream quantitative analyses, such as Western blotting or proteomic studies, where the entire cellular content needs to be accessible for analysis. nih.gov The use of guanidine salts helps in achieving a more complete and representative extraction of biomolecules from cultured cells.

Microbial Cell Disruption for Intracellular Component Release

Disrupting microbial cells, such as bacteria and yeast, presents a significant challenge due to their robust and often complex cell walls. opsdiagnostics.com this compound, as part of a chemical lysis strategy, is effective in these applications. acs.org While often used in conjunction with physical disruption methods (like bead beating) or enzymatic digestion (e.g., lysozyme for bacteria), the chaotropic nature of guanidine salts is key to destabilizing the cell envelope. researchgate.netnih.gov

Guanidine-based reagents denature proteins integral to the cell wall and membrane, weakening the entire structure and facilitating lysis. google.comacs.org This leads to the efficient release of intracellular components, including proteins, plasmids, and genomic DNA. nih.gov In studies involving difficult-to-lyse organisms, such as Mycobacterium, lysis protocols have incorporated guanidine salts to improve the efficiency of DNA release, although its effect can be variable depending on the specific protocol and organism. nih.gov The inactivation of intracellular nucleases is also a critical benefit in these procedures, preserving the yield and quality of the extracted nucleic acids. google.com

ApplicationCell/Tissue TypeKey Function of this compoundTypical Concentration Range
Cell Lysis Cultured Mammalian CellsDenatures proteins (RNases/DNases), disrupts membranes4-6 M (Guanidine Salts) magen-tec.comopsdiagnostics.com
Tissue Homogenization Animal Tissues (e.g., Pancreas)Inactivates endogenous enzymes, denatures proteins4 M (Guanidine Thiocyanate) nih.gov
Solubilization Cultured Cells, Red Blood CellsSolubilizes membrane and aggregated proteins6 M (Guanidine Hydrochloride) nih.govnih.gov
Microbial Disruption Bacteria, YeastWeakens cell wall, denatures proteins, inactivates nucleases6-8 M (Guanidine Salts) opsdiagnostics.com

Buffering Agent in Biochemical and Biotechnological Research

This compound can serve as a buffering agent in various biochemical and biotechnological research applications. While the guanidinium ion itself is the conjugate acid of a very strong base, when combined with acetate, it can help maintain a stable pH within a specific range. mit.edu However, its primary utility in research buffers often stems from its dual function as both a pH stabilizer and a potent chaotropic agent.

In many molecular biology protocols, such as nucleic acid extraction, buffers are required to maintain a specific pH to optimize enzyme activity (or inactivation) and ensure the stability of the molecules of interest. bioone.orgcrick.ac.uk For example, binding buffers used in silica-column-based DNA purification often contain a high concentration of a guanidine salt and are buffered to a slightly acidic pH (e.g., pH 5.2) to facilitate DNA binding to the silica membrane. crick.ac.uknih.gov In these contexts, this compound can be part of a buffer system that simultaneously lyses cells, denatures proteins, and provides the optimal chemical environment for subsequent purification steps. protocols.io

Reagent in Biochemical and Biophysical Assays

This compound is a crucial reagent in a range of biochemical and biophysical assays, primarily valued for its ability to induce controlled protein denaturation. This property is extensively exploited in protein folding and unfolding studies. nih.govnih.gov By systematically increasing the concentration of this compound, researchers can induce a protein to transition from its native, folded state to a denatured, unfolded state. This process can be monitored using techniques like circular dichroism (CD) spectroscopy or fluorescence spectroscopy to gain insights into the protein's structural stability and folding pathways. uchile.cl

The denaturing capacity of guanidine salts is also utilized in assays to solubilize protein aggregates, such as inclusion bodies, which are often formed during the recombinant expression of proteins in bacteria. nih.gov Once solubilized in a high concentration of guanidine, the protein can be subjected to refolding protocols. Furthermore, in immunoassays, chaotropic agents can be used to determine the avidity of an antibody-antigen interaction by measuring the complex's resistance to dissociation in the presence of the denaturant. researchgate.net Its ability to modulate protein structure makes this compound an indispensable tool for investigating protein stability, function, and interactions.

Assay TypePurposeRole of this compoundMonitored by
Protein Folding/Unfolding Study protein stability and folding kineticsInduces controlled denaturationCircular Dichroism, Fluorescence Spectroscopy uchile.cl
Inclusion Body Solubilization Extract and recover recombinant proteinsDenatures and solubilizes aggregated proteinsSDS-PAGE, Western Blot nih.gov
Antibody Avidity Assays Measure strength of antibody-antigen bindingDisrupts non-covalent interactionsELISA researchgate.net

Guanidine Acetate in Pharmaceutical and Medicinal Research

Pharmacological Studies

Guanidine (B92328) acetate (B1210297), the salt formed from the strong organic base guanidine and the weak acetic acid, is utilized in various pharmacological and biochemical studies. atamanchemicals.com Its properties as a chaotropic agent, capable of disrupting non-covalent bonds, make it a valuable tool in understanding the behavior of biomolecules. atamanchemicals.com

Drug Interactions and Stability

In pharmacological research, guanidine acetate is employed in studies concerning drug interactions and stability. atamanchemicals.com The guanidinium (B1211019) ion's interaction with proteins is influenced by the accompanying anion. For instance, studies comparing guanidine salts have shown that the nature of the anion modulates the salt's effect on protein stability. nih.gov While guanidine hydrochloride acts as a denaturant, guanidine sulfate (B86663) has a stabilizing effect. This compound presents an intermediate behavior between these two. nih.gov

The stability of guanidine itself can be a factor in drug interactions. In aqueous solutions, guanidine can hydrolyze to form ammonia (B1221849) and urea (B33335). chemicalbook.com Furthermore, certain drugs can affect the excretion of guanidine. For example, its excretion can be decreased when combined with substances like abemaciclib, acyclovir, and ganciclovir. drugbank.com Conversely, the serum concentration of other drugs, such as amantadine (B194251) and gentamicin, can be increased when co-administered with guanidine. drugbank.com

Effects of Denaturation on Drug Compounds

This compound is a well-known denaturing agent used in biochemical research to unfold proteins and study their structure. atamanchemicals.comatamanchemicals.com Its chaotropic nature allows it to disrupt the hydrogen bonds and non-covalent interactions that maintain the three-dimensional structure of proteins and nucleic acids. atamanchemicals.comatamanchemicals.com This property is particularly useful in research on diseases associated with protein misfolding and aggregation. atamanchemicals.com

The denaturation process is critical in understanding the stability of protein-based drugs. Guanidinium salts, including the acetate form, are used to induce the unfolding of proteins in a controlled manner, allowing researchers to study their structural integrity. atamanchemicals.comnih.gov Studies have shown a linear relationship between the concentration of guanidinium chloride and the free energy of unfolding for many proteins, leading to a randomly coiled peptide chain at high concentrations. atamanchemicals.com This principle is applied in biophysical studies to investigate the folding and unfolding kinetics of biomolecules, providing insights into their stability. atamanchemicals.com

The table below summarizes the effects of different guanidinium salts on protein stability, highlighting the intermediate role of this compound.

Guanidinium SaltEffect on Protein StabilityMechanism of Action
Guanidine HydrochlorideDestabilizer (Denaturant)Preferential salt binding to the protein. nih.gov
This compoundIntermediateA balance between preferential hydration and salt binding. nih.gov
Guanidine SulfateStabilizerIncreasing preferential hydration with increasing salt concentration. nih.gov

Pharmacokinetics and Stability of Pharmaceutical Compounds

This compound is utilized in pharmacokinetic studies to assess the stability and behavior of pharmaceutical compounds under various conditions. atamanchemicals.com The highly polar nature of the charged guanidine group can present challenges for oral bioavailability, as it hinders penetration through the intestinal barrier. acs.org This has led to research into prodrug strategies to improve the pharmacokinetic profiles of guanidine-based drugs. acs.org

One such strategy involves the creation of guanidine cyclic diimide (GCDI)-based prodrugs. This approach masks the positive charge of the guanidine group, enhancing lipophilicity and, consequently, oral bioavailability. acs.org These prodrugs are designed to be stable for intestinal absorption and then degrade, releasing the active guanidine-containing drug. acs.org

Guanidine itself is a normal product of protein metabolism and is found in urine. mayoclinic.orgpnnl.gov Its biological half-life is approximately 7-8 hours. wikipedia.org

Antiviral Research: Disruption of Viral Structures and Functions

Due to its capacity to denature proteins and nucleic acids, this compound has been investigated for its role in antiviral research. atamanchemicals.com The mechanism of action is believed to involve the disruption of viral structures and functions, which can help in preventing viral infections. atamanchemicals.com The guanidinium group, present in this compound, is a key feature in many compounds with antiviral properties. researchgate.net

Research has explored the antiviral potential of various guanidine-containing compounds. For instance, arginine and its derivatives, which contain a guanidinium group, have been shown to inactivate enveloped viruses like Herpes Simplex Virus-1 (HSV-1). researchgate.net The antiviral activity of these compounds is influenced by factors such as pH. researchgate.net

More recent research has focused on specific viral targets. A novel guanidine-substituted compound, EPB-113, was found to suppress coronavirus replication by interfering with the activity of the viral non-structural protein-15 (nsp15), an endoribonuclease. nih.gov This interference was found to occur during viral RNA synthesis. nih.gov In silico studies have also screened marine polycyclic guanidine alkaloids for their potential against SARS-CoV-2 proteins, with some compounds showing promising binding affinities to key viral proteins like the main protease (Mpro) and nucleocapsid phosphoprotein. nih.gov These studies highlight the importance of the guanidine moiety in designing new antiviral agents that can target various stages of the viral life cycle, from structural integrity to enzymatic replication processes. univ-mrs.fr

Potential in Antimicrobial Applications

The guanidine moiety is a crucial functional group in a variety of antimicrobial agents, contributing to their efficacy against a broad spectrum of pathogens. researchgate.netnih.gov

Antibacterial and Antifungal Properties of Guanidine-based Compounds

Guanidine-containing compounds have demonstrated significant antibacterial and antifungal activities. researchgate.net They are effective against both Gram-positive and Gram-negative bacteria and can also act as modulators of drug resistance. researchgate.netmdpi.com The antimicrobial effect of pectin (B1162225) derivatives containing guanidine increases with a higher content of guanidine groups in the polymer chain. pharmjournal.ru

Several established antimicrobial drugs, such as the antibiotic streptomycin (B1217042) and the disinfectant chlorhexidine, contain guanidine groups. researchgate.netnih.gov The antimicrobial activity is linked to the protonated guanidine groups and their resonance stabilization. nih.gov Guanidine-based polymers are of particular interest as they can have prolonged, broad-spectrum, and highly efficient antibacterial properties with low toxicity to eukaryotic cells. magtech.com.cn

In the realm of antifungal research, a diverse range of guanidine-containing derivatives have shown activity against human-relevant fungal pathogens. researchgate.net Compounds with guanidine moieties have shown potency against various species of Candida and Aspergillus. nih.gov For example, a bis-guanidine containing oxadiazole analog was reported to have potent activity against Candida albicans, Aspergillus fumigatus, and Aspergillus flavus. nih.gov The antifungal effect of guanidine-containing pectin derivatives is dependent on the number of cationic groups and the nature of the counterion. pharmjournal.ru

The table below provides examples of guanidine-based compounds and their observed antimicrobial activities.

Compound/Compound ClassTarget Organism(s)Observed Activity
Isopropoxy benzene (B151609) guanidine (IBG)Multidrug-resistant Gram-positive bacteria (e.g., MRSA)Strong inhibitory activity. nih.gov
Guanidine-based polymersStaphylococcus epidermidis, Candida albicansHigh antimicrobial activity with low toxicity. magtech.com.cn
Guanidine-containing pectin derivativesBacteria and Candida speciesAntimicrobial effect increases with higher guanidine content. pharmjournal.ru
Bis-guanidine oxadiazole analogCandida albicans, Aspergillus fumigatus, Aspergillus flavusPotent antifungal activity (MIC: 0.39 μg/mL). nih.gov
Decavanadate-bearing guanidine derivativesEscherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Enterococcus faecalisInhibition of bacterial development at micromolar levels. mdpi.com

Virus Inactivation in Virology

This compound, along with other guanidine salts, is utilized in virology for the inactivation of viruses. atamanchemicals.com Its mechanism of action involves disrupting the structure of certain viruses, rendering them non-infectious. atamanchemicals.com This is particularly relevant for enveloped viruses, where the guanidinium moiety can interact with and destabilize the viral envelope. paho.orgnih.gov

The denaturing properties of this compound are crucial in this process. atamanchemicals.com By breaking down cellular structures and viral components, it facilitates the safe handling of potentially infectious materials in a laboratory setting. atamanchemicals.compaho.org For instance, lysis solutions containing guanidine salts are recommended for inactivating enveloped RNA viruses before molecular analysis. nih.gov This is a critical step in preparing samples for techniques like PCR, where maintaining the integrity of the viral RNA is essential for accurate diagnostics. atamanchemicals.compaho.org

Research has shown that guanidine-based compounds are effective against a range of viruses. nih.gov While guanidine hydrochloride has been studied for its ability to inactivate viruses like herpes simplex virus type 1 (HSV-1), other guanidine salts are also employed. nsf.gov The effectiveness of inactivation can depend on factors such as the concentration of the guanidine salt, the specific virus, and the sample matrix. nih.gov For example, some studies have indicated that while certain guanidine-based buffers significantly reduce the titer of viruses like Ebola, complete inactivation may not always be achieved with the buffer alone. nih.gov

The following table summarizes the application of guanidine-based compounds in virus inactivation:

Compound/MethodVirus TypeApplication/Finding
Guanidine SaltsEnveloped RNA virusesUsed in lysis solutions to inactivate viruses for molecular analysis. paho.orgnih.gov
Guanidine HydrochlorideHerpes Simplex Virus-1 (HSV-1)Effective at a concentration of 6 M for complete inactivation within 10 minutes. nsf.gov
Guanidine-based Buffers (e.g., AVL buffer)Ebola Virus (EBOV)Significantly reduces viral titer, though complete inactivation may require additional steps. nih.gov
Guanidinium Thiocyanate (B1210189) (GTC)Various (Alphaviruses, Flaviviruses, Filoviruses)A key component in nucleic acid extraction kits that effectively inactivates a range of viral pathogens. researchgate.net

Role in Drug Delivery Systems

The guanidinium functional group, a key component of this compound, plays a significant role in the development of drug delivery systems. nih.gov Its ability to facilitate the transport of molecules across cell membranes is a crucial property being explored in this field. nih.gov

Recent research has also explored the use of guanidine-containing copolymers in creating pH-responsive silica-based nanoparticles for drug delivery. researchgate.net For instance, copolymers like diallyl dimethyl ammonium (B1175870) chloride with diallyl this compound have been used to modify magnetic silica (B1680970) nanoparticles. cpmat.ru These modified nanoparticles have shown potential as carriers for drugs like molsidomine, with the drug's release being controllable by pH changes. cpmat.ru The strong electrostatic interactions between the drug and the guanidine-containing copolymers allow for a high loading capacity. cpmat.ru

The table below highlights key aspects of guanidine-containing compounds in drug delivery systems:

SystemKey FeatureApplication/Finding
Guanidinylated Dendritic PolymersEnhanced cell membrane transportProspective for delivering both drugs and genes. nih.gov
Guanidine-Containing Copolymers on Silica NanoparticlespH-responsive drug releaseEffective carriers for drugs like molsidomine, with release controlled by pH. researchgate.netcpmat.ru

Intermediates in Pharmaceutical Synthesis (e.g., Folic Acid Antimetabolites)

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including a class of drugs known as folic acid antimetabolites. atamanchemicals.comnih.gov These antimetabolites are structurally similar to folic acid and interfere with its metabolic pathways, which are essential for cell growth and division. ajrconline.orgsemanticscholar.org This interference makes them effective in cancer chemotherapy. semanticscholar.org

One notable example is the synthesis of Methotrexate (MTX), a widely used antifolate drug. nih.govsemanticscholar.org In one synthetic route, this compound is reacted with diethyl (4-(((5-amino-6-cyanopyrazin-2-yl)methyl)(methyl)amino)benzoyl)glutamate to produce MTX. nih.govsemanticscholar.org Folic acid antimetabolites work by inhibiting enzymes like dihydrofolate reductase, which is necessary for the synthesis of DNA precursors. core.ac.uk By blocking this enzyme, they disrupt the production of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells. semanticscholar.orgcore.ac.uk

The role of this compound in the synthesis of such compounds underscores its importance in medicinal chemistry and the development of new therapeutic agents. atamanchemicals.com

Cryoprotection of Proteins in Pharmaceutical Formulations

The stability of proteins is a critical concern in the development of pharmaceutical formulations, particularly for biopharmaceuticals that are often stored at low temperatures or in a lyophilized (freeze-dried) state. google.comhopaxfc.com Guanidine salts, including this compound, have been studied for their effects on protein stability, which can include cryoprotection. atamanchemicals.comnih.gov

The interaction of guanidine salts with proteins is complex and depends on the specific salt. nih.gov While some guanidinium salts, like guanidine hydrochloride, are known as strong denaturants that unfold proteins, others can have a stabilizing effect. nih.gov The effect of this compound is considered intermediate. nih.gov The stabilization or destabilization of a protein by a guanidinium salt is determined by a balance between the preferential hydration of the protein and the binding of the salt to the protein. nih.gov

Guanidine Acetate in Materials Science and Engineering

Polymer Chemistry Applications

The chemical properties of guanidine (B92328) acetate (B1210297) are harnessed for specific reactions and modifications in the synthesis and functionalization of polymers. atamanchemicals.com The guanidine moiety is particularly significant, imparting properties such as high basicity, strong binding capabilities, and biological activity to polymeric structures. cpmat.ruineosopen.org

Specific Reactions and Modifications in Polymer Synthesis

Guanidine acetate and its derivatives serve as valuable reagents in polymer chemistry. The guanidine group can be introduced into other molecules through guanylation reactions, where this compound can act as the guanylating agent. atamanchemicals.com Furthermore, the nitrogen atoms in the guanidine group can be functionalized. For instance, N-acylation of guanidine salts can be achieved using reagents like acetic anhydride (B1165640) or esters such as ethyl acetate to produce acetylguanidines. ineosopen.org Such modifications can be applied to polymers containing guanidine groups, like cyanophycin, where arginine residues have been successfully acetylated with acetic anhydride. researchgate.net

This compound itself can function as a catalyst in certain organic syntheses due to its basicity. atamanchemicals.com Bicyclic guanidines, a related class of compounds, are widely used as strong, non-nucleophilic bases in organic synthesis. ineosopen.orgrsc.org These superbases are effective in reactions requiring a deprotonation step. rsc.org

Components in the Synthesis of New Materials with Specific Properties

This compound is utilized as a component in the creation of new materials with tailored properties. lookchem.com Its derivatives are employed in the production of plastics and resins. atamanchemicals.comineosopen.org A notable application is the use of bicyclic this compound salts as efficient media for the dissolution of cellulose (B213188). rsc.org This process is attractive for large-scale applications, such as the manufacturing of man-made cellulose fibers. The development of hydrolytically stable bicyclic guanidines is crucial for overcoming recurring problems in these processes. rsc.org

The unique ability of guanidine derivatives to interact with other molecules allows for the development of advanced materials. lookchem.com For example, their propensity to form volatile complexes with metals is being explored for applications in chemical vapor deposition (CVD). ineosopen.org

Development of Antibacterial Coatings

The guanidinium (B1211019) group is known for its potent antimicrobial activity. This property is exploited by incorporating guanidine-containing compounds into polymers to create materials and coatings with antibacterial properties. purkh.comresearchgate.net These compounds exhibit broad-spectrum efficacy against bacteria, fungi, and viruses. purkh.com

The primary mechanism of action involves the electrostatic attraction between the cationic guanidinium groups of the polymer and the negatively charged components of microbial cell membranes. researchgate.netmdpi.com This interaction disrupts the membrane, leading to the displacement of essential ions like Mg²⁺ and Ca²⁺, a change in membrane permeability, and ultimately, the leakage of intracellular components and cell death. mdpi.comresearchgate.net

A prominent example is polyhexamethylene guanidine (PHMG), a polymer widely used as an antibacterial agent. ineosopen.orgpurkh.com Guanidine-based polymers can be incorporated into coatings for various substrates, including textiles and medical devices. mdpi.comnih.gov For instance, a universal antibacterial coating has been developed using layer-by-layer deposition of polyhexamethylene guanidine and sodium alginate on materials like cotton, aluminum, and polyurethane. nih.gov Research has shown that such coatings can achieve 100% inhibition of E. coli and S. aureus growth and maintain excellent antibacterial efficacy even after numerous washing cycles. nih.gov

Antibacterial Coating Performance
Coating System Layer-by-layer deposition of Polyhexamethylene Guanidine (PHMG) and Sodium Alginate on cotton fabric. nih.gov
Target Organisms Escherichia coli and Staphylococcus aureus. nih.gov
Efficacy 100% inhibition of bacterial growth within 10 minutes (with 10 coating bilayers). nih.gov
Durability Maintained ideal antibacterial ability after 10 cycles of antibacterial trials or 50 washing/soaping cycles. nih.gov

Modification of Inorganic Materials (e.g., TiO₂, Al₂O₃, Carbon, Au) with Guanidine-Containing Copolymers

The high binding affinity of guanidine-containing copolymers makes them suitable for the surface modification of various inorganic materials. cpmat.ru Researchers suggest these copolymers could be used to modify materials such as titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), carbon, and gold (Au). cpmat.ru This modification can impart new functionalities, such as pH-responsiveness or drug-carrying capabilities, to the inorganic substrate.

Studies have demonstrated the successful grafting of guanidine-containing polymers onto silica (B1680970) nanoparticles using a sol-gel method. cpmat.ru This process creates polymer-coated silica particles that can be used for applications like drug delivery. cpmat.ru In one study, magnetic silica hybrids were modified with guanidine-containing copolymers to create effective carriers for the drug molsidomine. cpmat.ruresearchgate.net The polymer coating enhanced the drug loading capacity through strong electrostatic interactions. cpmat.ru These modified silica particles have shown promise for pH-controllable drug release. cpmat.ru

Crystal Growth and Characterization of this compound and its Salts

The study of this compound crystals and its salts is significant, particularly for applications in nonlinear optics (NLO). researchgate.net The guanidinium ion, with its delocalized π-electron system, can form an extensive network of hydrogen bonds, leading to the formation of non-centrosymmetric crystal structures that often exhibit NLO properties. researchgate.netajol.info

Single Crystal Growth Techniques (e.g., Slow Evaporation Method)

The slow evaporation solution technique is a common and effective method for growing single crystals of this compound and its salts. researchgate.netresearchgate.net This simple and inexpensive technique involves dissolving the synthesized salt in a suitable solvent to create a saturated or supersaturated solution. ajol.infopwr.edu.pl The solution is then filtered and left undisturbed at a constant temperature, allowing the solvent to evaporate slowly, which leads to the formation of single crystals over a period of days or weeks. ajol.infoirjet.net

Researchers have successfully grown single crystals of various guanidinium salts using this method, including:

This compound : Grown for the first time by the slow evaporation technique, its NLO property was confirmed. researchgate.net

Guanidine Acrylate (GuAcr) : Grown by the slow evaporation technique, resulting in crystals belonging to an orthorhombic structure. researchgate.net

Guanidinium Trichloroacetate (B1195264) (GTCA) : Needle-shaped crystals were harvested after 30 days from a mixed solvent solution at room temperature. ajol.info

Guanidine Benzoate (GuBzt) : Colorless, transparent crystals were obtained after 18 days by dissolving guanidinium carbonate and benzoic acid in deionized water. irjet.net

Triglycine Acetate (TGAc) : A bulk single crystal was grown from an aqueous solution at 30°C. pwr.edu.pl

The grown crystals are then characterized using various techniques such as single-crystal X-ray diffraction (XRD) to determine cell parameters and crystal structure, Fourier-transform infrared spectroscopy (FTIR) to identify functional groups, and UV-Vis spectroscopy to study optical properties. researchgate.netajol.info

Crystal Growth Parameters for Guanidinium Salts via Slow Evaporation
Compound Solvent Growth Period Crystal System
This compoundNot specifiedNot specifiedNot specified
Guanidine Acrylate (GuAcr)Not specifiedNot specifiedOrthorhombic researchgate.net
Guanidinium Trichloroacetate (GTCA)Mixed solvent30 days ajol.infoNot specified
Guanidine Benzoate (GuBzt)Deionized water18 days irjet.netOrthorhombic irjet.net
Triglycine Acetate (TGAc)Deionized water25 days pwr.edu.plMonoclinic pwr.edu.pl

X-ray Diffraction Studies (Single Crystal and Powder)

The structural properties and crystallinity of this compound have been investigated using X-ray diffraction (XRD) techniques. Single crystal XRD analysis is employed to determine the precise three-dimensional arrangement of atoms, including cell parameters and space group, while powder XRD is used to confirm the crystalline nature and phase purity of the bulk material.

Single crystals of this compound have been successfully grown and analyzed, confirming their crystallinity and allowing for the determination of their unit cell parameters. researchgate.netresearchgate.net This type of analysis is fundamental for understanding the structure-property relationships that govern the material's behavior.

Table 1: Crystallographic Data for this compound This table is based on available data. Specific values for lattice parameters were not detailed in the provided search results.

ParameterValueSource
Crystal SystemData not available in search results researchgate.netresearchgate.net
Space GroupData not available in search results researchgate.netresearchgate.net
Lattice ParametersDetermined, but specific values not available in search results researchgate.net

Powder X-ray diffraction (PXRD) studies on guanidine-based compounds serve to verify the crystalline quality of synthesized materials. irjet.netresearchgate.net The presence of sharp, well-defined peaks in the PXRD pattern is indicative of a well-ordered crystalline structure, as opposed to an amorphous solid. irjet.netajol.info For guanidine-based materials, these patterns are also used to identify the crystalline phases that form during synthesis and after thermal treatments. rsc.org

Nonlinear Optical (NLO) Properties

This compound is recognized as an organic nonlinear optical (NLO) material. researchgate.net The NLO response in this class of compounds is often attributed to the guanidinium cation, which features a delocalized π-electron system that can lead to large NLO properties and a quick response. ajol.info The presence of hydrogen-bonding networks in guanidinium-based crystals can help engineer acentric (non-centrosymmetric) structures, a key requirement for second-order NLO effects like second-harmonic generation (SHG). ajol.info

The NLO property of this compound has been confirmed through the Kurtz-Perry powder technique. researchgate.netresearchgate.net This method is used to measure the second-harmonic generation (SHG) efficiency of a powdered crystalline material relative to a standard reference, typically potassium dihydrogen phosphate (B84403) (KDP). Research findings indicate that this compound exhibits a notable NLO response.

Table 2: Second-Harmonic Generation (SHG) Efficiency of this compound

CompoundSHG Efficiency (Relative to KDP)Source
This compound0.8 researchgate.net
Potassium Dihydrogen Phosphate (KDP)1.0 (Reference) researchgate.net

Perovskite Solar Cell Interface Modification

This compound has emerged as an effective interface modifier in the fabrication of perovskite solar cells (PSCs). researchgate.netntu.edu.sg Its application at the interface between the perovskite active layer and the charge transport layers, such as the SnO₂ electron transport layer (ETL), is a strategy to enhance device performance and stability. arxiv.org It can be applied through processes like a reactive post-treatment of the perovskite surface. researchgate.net

Defect Passivation and Interfacial Energy Level Matching

A primary function of this compound in PSCs is to passivate defects that commonly form at the surface and grain boundaries of the perovskite film. researchgate.netmdpi.com These defects, such as uncoordinated lead ions (Pb²⁺) and halide vacancies, act as non-radiative recombination centers, which are detrimental to the device's efficiency. arxiv.org The guanidinium (GA⁺) cation and the acetate (Ac⁻) anion work together to passivate different types of defects. dntb.gov.ua The GA⁺ cation can passivate cation-related defects, while the functional groups of the acetate anion can interact with and passivate undercoordinated Pb²⁺ ions. acs.org

This passivation leads to a significant reduction in defect density and charge recombination. researchgate.netntu.edu.sg Furthermore, the application of this compound improves the interfacial energy level alignment between the perovskite layer and the charge transport layers. researchgate.netarxiv.org This better energy matching reduces the energy barrier for charge transfer, facilitating more efficient electron extraction and transport across the interface, which contributes to a higher open-circuit voltage (Voc). researchgate.netntu.edu.sgarxiv.org

Influence on Perovskite Layer Crystallization and Device Stability

The introduction of this compound influences the crystallization dynamics of the perovskite film. researchgate.net The guanidinium cation, which has a relatively large ionic radius, can slow down the perovskite crystallization process. researchgate.netnih.gov This retarded crystallization is beneficial for forming a higher-quality perovskite film characterized by larger, more uniform crystal grains and a lower density of grain boundaries. researchgate.netnih.gov The resulting film is more compact and has fewer pinholes. researchgate.net

The synergistic effects of defect passivation and improved film morphology lead to significant enhancements in both the efficiency and stability of the PSCs. researchgate.net Devices treated with this compound have demonstrated a notable increase in power conversion efficiency (PCE). researchgate.net One study reported achieving a PCE of 20.4% with this compound treatment. researchgate.net This treatment also enhances the long-term operational stability of the devices, making them more robust against degradation from environmental factors like moisture. researchgate.netperovskite-info.com

Table 3: Performance Enhancement of Perovskite Solar Cells with this compound Treatment

ParameterObservation after GA TreatmentSource
Power Conversion Efficiency (PCE)Enhanced, with reported efficiency of 20.4% researchgate.net
Defect DensityReduced researchgate.netntu.edu.sg
Charge RecombinationReduced / Suppressed researchgate.netntu.edu.sg
Perovskite Grain SizeIncreased researchgate.net
Device StabilityEnhanced long-term stability researchgate.net

Compound Index

Environmental and Industrial Research Aspects of Guanidine Acetate

Environmental Fate and Toxicity Studies

The environmental impact of guanidine (B92328) acetate (B1210297) is an area of ongoing investigation. While comprehensive data on its environmental fate is not extensively available, some studies and safety data sheets provide insights into its potential effects on aquatic life and soil microbiota. echemi.com

Aquatic Life:

Information regarding the toxicity of guanidine acetate to aquatic organisms is limited. One safety data sheet indicates that for a related compound, 1-dodecylthis compound (dodine), the substance is very toxic to aquatic life with long-lasting effects. actylis.com Specifically, the lethal concentration 50 (LC50) for the bluegill (Lepomis macrochirus) is reported to be between 0.6 and 0.9 mg/l over 96 hours. sigmaaldrich.com The half-maximal effective concentration (EC50) for Daphnia magna (water flea) is 0.02 mg/l over 48 hours. sigmaaldrich.com Another source notes that the acute oral toxicity of guazatine (B88368) acetate to Daphnia magna was about 0.1 mg/l. iaea.org It is important to note that these values are for dodecylguanidine (B90949) acetate and guazatine acetate, not this compound itself, and serve as an indicator of the potential toxicity of guanidine-based compounds. For this compound specifically, many safety data sheets state that no data is available for its toxicity to fish, daphnia, algae, and microorganisms. echemi.com

Soil Microbiota:

The impact of this compound on soil microbiota is not well-documented in the available research. However, the degradation of a related compound, guazatine, in soil has been studied. Under laboratory conditions, the degradation of 14C-labeled guazatine was slow, with an extrapolated half-life of 400-600 days. iaea.org The primary degradation pathway was identified as deguanidation. iaea.org Guazatine was also found to be strongly adsorbed to all soil types, with adsorption increasing with higher clay content and cation exchange capacity. iaea.org This strong adsorption suggests limited mobility in soil. iaea.org Pesticides in general can have off-target effects on soil microbiota, with studies showing that herbicides and fungicides can inhibit ammonia-oxidizing archaea and bacteria. oup.comoup.com This highlights the need for further research into the specific effects of this compound on these crucial soil microorganisms.

Industrial Applications

This compound is utilized in a variety of industrial and research settings due to its specific chemical properties. atamanchemicals.comatamanchemicals.comlookchem.com

Component in Molecular Biology Kits

This compound is a key reagent in numerous molecular biology applications, particularly in the isolation and purification of nucleic acids. atamanchemicals.comatamanchemicals.com Its primary function is as a chaotropic agent, meaning it disrupts the structure of macromolecules like proteins and nucleic acids. atamanchemicals.com

RNA and DNA Extraction: Guanidine salts, including this compound, are crucial components of lysis buffers in RNA and DNA extraction kits. atamanchemicals.comatamanchemicals.com They effectively denature proteins, including potent nucleases that would otherwise degrade the target nucleic acids, and disrupt cellular membranes to release the genetic material. atamanchemicals.com Many commercially available RNA and DNA purification kits utilize this compound for this purpose. atamanchemicals.comsigmaaldrich.com

Protein Denaturation: In biochemical research, this compound is used to denature proteins, which is a critical step in studying protein folding, unfolding, and stability. atamanchemicals.comlookchem.com By creating a linear relationship between its concentration and the free energy of unfolding, it allows researchers to investigate the structural properties of proteins. atamanchemicals.com

Disinfectants and Biocidal Agents

Certain guanidine derivatives have demonstrated significant antimicrobial properties, leading to their use as disinfectants and biocidal agents. purkh.comresearchgate.net

Broad-Spectrum Activity: Guanidine compounds can exhibit broad-spectrum antimicrobial activity against bacteria, fungi, and some viruses. purkh.com For instance, dodecylthis compound has been shown to inhibit the growth of Staphylococcus aureus. purkh.com

Mechanism of Action: The biocidal activity of guanidine compounds is often attributed to their ability to disrupt cell membranes. iaea.org As cationic surfactants, they can interact with the negatively charged components of microbial cell walls and membranes, leading to cell lysis and death. gu.se

Specific Applications: Guanidine-based disinfectants are used in various settings, including healthcare, food and beverage industries, and for treating industrial water. purkh.com Some formulations are used for instrument disinfection and have shown efficacy against mycobacteria. google.com Polyhexamethylene guanidine (PHMG), a related polymer, has been used in a wide range of applications from wound care to water treatment. researchgate.netnih.gov It's important to note that while effective, some guanidine-based disinfectants like PHMG have been associated with respiratory toxicity when aerosolized. nih.govineosopen.org

Considerations for Waste Management and Disposal

Proper waste management and disposal of this compound are essential to mitigate potential environmental and health risks. ontosight.ai

Regulatory Compliance: Disposal of this compound must be in accordance with local, state, and federal regulations. sigmaaldrich.comatamanchemicals.com It is generally recommended to dispose of the chemical in its original container and not to mix it with other waste. sigmaaldrich.com

Spill Cleanup: In the event of a spill, the material should be swept up or absorbed, avoiding dust generation, and placed into a suitable, clean, dry, and closed container for disposal. coleparmer.com Adequate ventilation should be provided during cleanup. coleparmer.com For large spills, containment with a non-combustible absorbent material like sand or earth is recommended before transfer to disposal containers. atamanchemicals.com

Environmental Release: this compound and its solutions should not be allowed to enter drains or waterways. echemi.comactylis.com Guanidine-containing waste from molecular biology procedures, such as those using guanidinium (B1211019) salts, are often considered hazardous waste and require specific disposal protocols. kingcounty.govforensicresources.orgpurdue.edu

Container Disposal: Empty containers should be handled like the product itself. sigmaaldrich.com It is often recommended to rinse empty reagent bottles to remove residue before disposal. forensicresources.org

Advanced Research Directions and Future Perspectives of Guanidine Acetate

Development of Novel Guanidine (B92328) Acetate (B1210297) Derivatives with Enhanced Properties

The core structure of guanidine acetate serves as a versatile platform for chemical modification to create derivatives with enhanced or entirely new functionalities. Researchers are actively synthesizing novel guanidine-containing compounds to improve their therapeutic efficacy, target specificity, and physical properties. tandfonline.comnih.gov

One major area of development is in creating lipoguanidines, which are amphiphilic molecules designed as hybrids of guanidines and fatty acids. acs.org These derivatives combine a polar guanidine head with a lipophilic tail, enabling them to disrupt bacterial membranes. This property is being explored to sensitize Gram-negative bacteria to existing antibiotics, potentially turning narrow-spectrum drugs into broad-spectrum treatments. acs.org

Another approach involves the synthesis of complex heterocyclic systems incorporating the guanidine moiety. For instance, novel guanidine derivatives of quinazoline-2,4(1H,3H)-dione have been developed. cyberleninka.ru These compounds are being investigated for their potential as inhibitors of the Na+/H+ exchanger type 1 (NHE-1), a target for treating cardiovascular diseases. cyberleninka.ru Similarly, indolo[2,3-b]quinoline guanidine derivatives have been synthesized and show promise as highly selective anticancer agents that can induce apoptosis in cancer cells with minimal effect on normal cells. nih.gov The guanidine group in these derivatives is thought to improve water solubility and cellular uptake, enhancing their drug-like properties. nih.gov

Furthermore, organosilicon compounds bearing guanidine residues are being explored. ineosopen.org These materials are challenging to synthesize due to the high basicity of guanidine but offer potential for new biocidal agents and materials. ineosopen.org The development of decavanadate-bearing guanidine derivatives has also yielded compounds with significant antimicrobial and antitumor activities. mdpi.com

Table 1: Examples of Novel Guanidine Derivatives and Their Enhanced Properties

Derivative Class Example Compound/Structure Enhanced Property/Potential Application Research Focus
Lipoguanidines Hybrids of guanidine and fatty acids Membrane disruption; Sensitizing Gram-negative bacteria to antibiotics Development of new antimicrobial agents to combat antibiotic resistance. acs.org
Quinazoline (B50416) Derivatives N-acyl derivatives of quinazoline-2,4(1H,3H)-dione NHE-1 inhibition; Anti-inflammatory, antiglaucomic, and antiplatelet activity Treatment of cardiovascular pathologies, glaucoma, and diabetic complications. cyberleninka.ru
Indoloquinoline Derivatives N-guanyl-N-(5,11-dimethyl-5H-indolo[2,3-b]chinolin-9-yl)-amine Selective anticancer activity; Apoptosis induction in cancer cells Development of highly selective chemotherapeutic agents with reduced toxicity. nih.gov
Decavanadate Complexes (Hpbg)₄[H₂V₁₀O₂₈]·6H₂O Antimicrobial and antitumor activity Creation of new metal-organic compounds for medical applications. mdpi.com
Organosilicon Guanidines Guanidinopropyl triethoxysilane (B36694) homopolymer Antibacterial agents Synthesis of novel biocidal polymers and materials. ineosopen.orgresearchgate.net

Exploration of New Biological Activities and Therapeutic Applications

While guanidinoacetic acid (GAA), a closely related compound, is primarily known as the direct precursor to creatine (B1669601), recent studies suggest it has several important metabolic roles beyond creatine synthesis. nih.govnih.gov These creatine-independent functions are a key area of future therapeutic exploration. Research indicates that dietary GAA may help reduce blood glucose concentrations by acting as an insulinotropic compound. nih.govresearchgate.net It is also proposed to have an "arginine-sparing" effect; by serving as the creatine precursor, it allows the amino acid arginine to be used for other critical biological functions like protein synthesis. nih.gov

The guanidine moiety is a common feature in many natural products and pharmaceuticals, and researchers are continually discovering new therapeutic applications for guanidine derivatives. tandfonline.com These compounds are being investigated for a wide range of pharmacological activities, including:

Central Nervous System (CNS) Agents: Guanidine derivatives are being developed as potential drugs acting on the CNS. sci-hub.senih.gov

Anti-inflammatory Agents: Several guanidine-containing compounds have shown anti-inflammatory properties, with some quinazoline derivatives inhibiting the pro-inflammatory activation of macrophages. sci-hub.secyberleninka.ru

Antidiabetic Agents: Building on the historical use of guanidine-containing compounds for diabetes, new derivatives are being assessed for their potential in managing Type 2 Diabetes Mellitus. tandfonline.comeurekaselect.com

Antimicrobial and Antiviral Activity: The ability of this compound to denature proteins and nucleic acids makes it a candidate for antiviral research, potentially by disrupting viral structures. atamanchemicals.com Marine sponges have yielded a variety of guanidine alkaloids with potent antimicrobial, antimalarial, and cytotoxic activities. mdpi.com For example, batzelladine F has shown strong anti-trypanosomal action. mdpi.com

Anticancer Agents: Numerous guanidine derivatives are being explored as chemotherapeutic agents. sci-hub.senih.gov Their mechanism often involves interacting with biological macromolecules, and their development as selective anticancer drugs is a major research focus. nih.gov

The diverse biological activities of guanidine compounds underscore their potential as lead structures for the development of new drugs for a wide spectrum of diseases. sci-hub.setandfonline.com

Integration of this compound in Emerging Technologies

The unique chemical and physical properties of this compound and its derivatives are being leveraged in various emerging technologies, most notably in biosensors and renewable energy.

Biosensors: Guanidine's ability to denature proteins and its role as a biological metabolite make it relevant to biosensor technology. atamanchemicals.com RNA-based fluorescent (RBF) biosensors have been specifically designed to detect guanidine. nih.gov These sensors utilize a riboswitch that, upon binding to guanidine, activates a fluorogenic aptamer, producing a detectable fluorescent signal. nih.gov This technology allows for the rapid and selective detection of guanidine both in laboratory samples and within living cells, which is significant for environmental monitoring and studying biological processes. nih.govnih.gov Research has shown these biosensors can detect guanidine within minutes, a significant improvement over traditional reporter gene systems. nih.gov

Furthermore, the chaotropic properties of guanidinium (B1211019) salts are employed in the construction and regeneration of biosensor surfaces. atamanchemicals.comfrontiersin.org Guanidine hydrochloride, a related salt, is used to create stable monomolecular films in biosensor interfaces and to regenerate sensor surfaces by disrupting the bonds between the sensor and the analyte, although this is not always successful for all systems. frontiersin.orgresearchgate.net

Emerging Energy Technologies: In the field of photovoltaics, this compound has been successfully used as an interface modifier in perovskite solar cells (PSCs). researchgate.net A reactive post-treatment process using this compound was found to improve the quality of the perovskite layer by creating larger crystal grains and reducing defects. researchgate.net This modification improved the charge transfer characteristics and led to enhanced power conversion efficiency (up to 20.4%) and better long-term stability of the solar cells. researchgate.net

These examples highlight the potential of this compound to be integrated into advanced materials and devices, opening up new avenues for its application beyond the biological and chemical fields.

Further Elucidation of Structure-Activity Relationships

Understanding the relationship between the chemical structure of guanidine derivatives and their biological activity (Structure-Activity Relationship, SAR) is crucial for designing more potent and specific therapeutic agents. mdpi.com The guanidinium group's ability to form strong, non-covalent interactions through hydrogen bonding and charge pairing is central to its biological function. sci-hub.se

Research has shown that even minor modifications to the guanidine structure can significantly alter its activity. For example, a study on guanidine alkyl derivatives found that guanidine, methyl guanidine, and N,N-dimethyl guanidine enhanced the release of norepinephrine, while N,N'-dimethyl guanidine and propyl guanidine did not. nih.gov This study concluded that the active derivatives work by increasing the influx of calcium through voltage-sensitive channels. nih.gov

In another example, researchers transformed histamine (B1213489) H3 receptor antagonists into potent muscarinic M2/M4 receptor antagonists through simple structural modifications of the guanidine group. acs.org Molecular modeling revealed that the guanidine moiety forms a key hydrogen-bond network within the receptor's binding site, and subtle changes in the ligand's alignment within hydrophobic regions of the receptor dictate the differences in activity. acs.org

The development of new synthetic methods allows for the creation of a wide diversity of guanidine analogues, which facilitates more detailed SAR studies. mdpi.com By systematically altering substituents on the guanidine core and evaluating the resulting changes in biological activity, researchers can build predictive models to guide the rational design of new drugs with improved properties. sci-hub.semdpi.com

Table 2: Structure-Activity Relationship (SAR) Insights for Guanidine Derivatives

Derivative/Target Structural Feature Impact on Activity Conclusion/Implication
Alkyl Guanidines on Norepinephrine Release Position and number of methyl groups N,N-dimethyl enhances release; N,N'-dimethyl is inactive. The specific substitution pattern on the guanidine nitrogen atoms is critical for activity, likely affecting how the molecule interacts with calcium channels. nih.gov
Guanidine-based Muscarinic Antagonists Aromatic ring position relative to the guanidine group Higher placement of the aromatic ring strengthens interactions with key amino acids (F181, Y403) in the M2 receptor. Ligand alignment within the receptor's hydrophobic pockets, governed by the overall structure, determines receptor subtype selectivity. acs.org
β-Secretase Inhibitors Replacement of a pyrrole (B145914) ring with a thiophene (B33073) ring 25-fold enhancement in potency for thiophene-substituted acylguanidines. Probing the size constraints of the enzyme's binding pockets with different chemical groups can lead to significantly more potent inhibitors. sci-hub.se
TRPV1 Antagonists Presence of the guanidinium group Deactivation of the guanidinium group or its substitution with a primary amine significantly decreased inhibitory activity. The positively charged guanidinium group is essential for potent antagonism of the TRPV1 pain receptor. sci-hub.se

Sustainable Synthesis and Application Strategies

In line with the growing emphasis on green chemistry, a significant future direction for this compound research is the development of sustainable synthesis and application strategies. marketresearchintellect.com The conventional chemical synthesis of guanidine is often energy-intensive and relies on fossil fuels. rsc.org

Researchers are exploring several greener synthetic routes:

Microwave-Assisted Synthesis: This method can accelerate reactions, leading to the efficient synthesis of guanidine derivatives like pyrimidines in shorter times (e.g., 7-12 minutes) and often in more environmentally friendly solvents. nih.gov

Use of Green Solvents: Ionic liquids are being employed as recyclable media for the multicomponent synthesis of novel pyridopyrimidine-2-thiones from guanidine derivatives. nih.gov One-pot syntheses in aqueous media are also being developed. researchgate.net

Photocatalysis: A metal-free synthesis of guanidine from thiourea (B124793) using visible light irradiation in water has been developed, offering an environmentally benign alternative to traditional methods. researchgate.net

Biosynthesis: A groundbreaking approach involves the photosynthetic production of guanidine. rsc.org Researchers have engineered cyanobacteria to express an ethylene-forming enzyme, creating a de novo guanidine biosynthesis cycle that uses CO2 and nitrate (B79036) or ammonium (B1175870) as the carbon and nitrogen sources, with sunlight providing the necessary energy. rsc.org This demonstrates a potential pathway for converting renewable solar energy into a nitrogen-rich chemical, completely bypassing fossil fuels. rsc.org

In addition to green synthesis, research is also focused on sustainable applications. Guanidine-based catalysts are being developed for processes like transesterification to produce methyl esters (biodiesel). mdpi.com By depositing guanidine on a biodegradable support like bacterial cellulose (B213188), researchers can create a green, reusable heterogeneous catalyst. mdpi.com The development of such biocatalysts and biodegradable guanidine-based functional materials represents a key step towards a more sustainable chemical industry. mdpi.comresearchgate.net

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for synthesizing Guanidine acetate (GA) with high purity in laboratory settings?

  • Methodological Answer : GA can be synthesized via neutralization of guanidine carbonate with acetic acid. Key steps include:

  • Dissolving guanidine carbonate in water and slowly adding glacial acetic acid under controlled pH (4–5).
  • Recrystallization from hot water or ethanol to achieve purity >99%.
  • Characterization via melting point analysis (225–230°C) and NMR spectroscopy to confirm structure .
    • Critical Parameters : Monitor pH to avoid over-acidification, which can lead to byproducts. Solubility in water (10 g/100 mL) allows for efficient recrystallization .

Q. What biochemical pathways are primarily modulated by this compound, and how can its mechanism of action be experimentally validated?

  • Methodological Answer : GA primarily targets neuromuscular neurotransmission by inhibiting voltage-gated potassium (Kv) channels, enhancing acetylcholine release. Experimental approaches include:

  • Electrophysiology : Patch-clamp assays to measure Kv channel inhibition in neuronal cells.
  • Microdialysis : Quantify acetylcholine levels in synaptic clefts post-GA administration.
  • In vivo models : Assess muscle strength and fatigue resistance in murine models of neuromuscular disorders .

Q. How should researchers adjust pH levels when formulating GA solutions to optimize stability and bioavailability?

  • Methodological Answer : GA’s ionization state is pH-dependent. For stability:

  • Use buffered solutions (e.g., sodium acetate buffer, pH 5–6) to maintain solubility and prevent degradation.
  • Avoid alkaline conditions (pH >8), which may deprotonate GA, reducing its interaction with Kv channels .

Advanced Research Questions

Q. How can computational chemistry methods elucidate intermolecular interactions between GA and phosphate groups in complex systems?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) can model:

  • Charge distribution and hydrogen bonding between GA’s guanidinium ion and phosphate groups.
  • Frontier molecular orbital (FMO) analysis to predict electron transition probabilities and hyperpolarizability effects.
  • Software tools: Gaussian or ORCA for energy minimization; VMD for visualization .

Q. What strategies mitigate false-negative outcomes in metabolomic studies detecting GA-related biomarkers, such as this compound methyltransferase deficiency?

  • Methodological Answer : Multi-platform mass spectrometry (MS) workflows reduce false negatives:

  • Combine LC-MS (for polar metabolites) and GC-MS (for volatile derivatives).
  • Use isotopic labeling (e.g., ¹³C-GA) as an internal standard.
  • Validate findings with orthogonal assays (e.g., enzymatic activity tests) .

Q. How does ionic strength influence GA’s catalytic efficiency in ring-opening polymerization (ROP) of lactides?

  • Methodological Answer : In ROP, GA derivatives (e.g., hexabutyl guanidinium acetate) act as organocatalysts. Key factors:

  • Ionic Strength : High ionic strength (e.g., 0.1 M NaCl) stabilizes the transition state, accelerating polymerization.
  • Solvent Choice : Bulk polymerization (solvent-free) yields polylactides with narrow polydispersity (Đ <1.2).
  • Mechanistic Validation : Use MALDI-TOF MS to confirm end-group fidelity and chain-length control .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported pharmacokinetic data for GA across studies?

  • Methodological Answer : Variations in half-life (7–8 hours in some studies vs. shorter durations in others) may arise from:

  • Species Differences : Rodent vs. human metabolic rates.
  • Analytical Techniques : Compare LC-MS/MS (high sensitivity) with older UV-spectrophotometry methods.
  • Dosage Regimens : Adjust for body surface area (BSA) normalization in cross-species comparisons .

Tables for Key Data

Property Value Reference
Molecular Weight119.12 g/mol
Melting Point225–230°C
Solubility in Water10 g/100 mL
pKa (Guanidinium ion)~12.5
Half-life (Pharmacokinetic)7–8 hours (murine models)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.